molecular formula C8H20INO3 B14312045 N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide CAS No. 113818-01-2

N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide

Cat. No.: B14312045
CAS No.: 113818-01-2
M. Wt: 305.15 g/mol
InChI Key: HUPOYPVCTHYDQT-UHFFFAOYSA-M
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Description

N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is a quaternary ammonium compound with a molecular formula of C8H20INO3. This compound is known for its surfactant properties and is used in various industrial and research applications. Its structure consists of an ethyl group, two hydroxyethyl groups, and a hydroxy group attached to an ammonium ion, with iodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide typically involves the quaternization of N-ethyl-N,N-bis(2-hydroxyethyl)ethan-1-amine with an alkylating agent such as methyl iodide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete quaternization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of new quaternary ammonium salts with different halide ions.

Scientific Research Applications

N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, such as enhancing the solubility of drugs in pharmaceutical formulations or improving the efficiency of detergents in cleaning processes.

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine: Similar structure but lacks the ethyl group.

    N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains an additional ethylene bridge between the nitrogen atoms.

    N,N-Di-(2-hydroxyethyl)aniline: Contains an aromatic ring instead of the ethyl group.

Uniqueness

N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is unique due to its specific combination of an ethyl group and two hydroxyethyl groups attached to the ammonium ion. This structure imparts distinct surfactant properties, making it particularly effective in applications requiring the reduction of surface tension and stabilization of emulsions.

Properties

CAS No.

113818-01-2

Molecular Formula

C8H20INO3

Molecular Weight

305.15 g/mol

IUPAC Name

ethyl-tris(2-hydroxyethyl)azanium;iodide

InChI

InChI=1S/C8H20NO3.HI/c1-2-9(3-6-10,4-7-11)5-8-12;/h10-12H,2-8H2,1H3;1H/q+1;/p-1

InChI Key

HUPOYPVCTHYDQT-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CCO)(CCO)CCO.[I-]

Origin of Product

United States

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